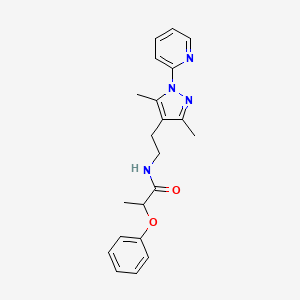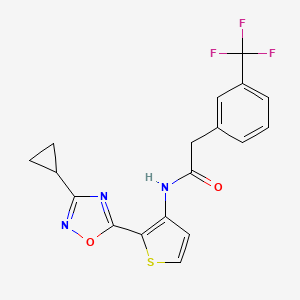
2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a compound with the molecular weight of 193.21 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinazolines can be achieved using α-aminoamidines and bis-benzylidene cyclohexanones . The reaction occurs under mild conditions and yields excellent results . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .Molecular Structure Analysis
The molecular structure of 2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is represented by the Inchi Code: 1S/C9H11N3O2/c10-9-11-4-6-3-5 (8 (13)14)1-2-7 (6)12-9/h4-5H,1-3H2, (H,13,14) (H2,10,11,12) .Chemical Reactions Analysis
In the synthesis of 5,6,7,8-tetrahydroquinazolines, α-aminoamidines react with bis-benzylidene cyclohexanones . The reaction occurs under mild conditions and is characterized by excellent yields .Physical And Chemical Properties Analysis
2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a powder at room temperature . It has a molecular weight of 193.21 .Wissenschaftliche Forschungsanwendungen
Cytotoxic and Antibacterial Activities
Field
Medical and Biological Research
Application Summary
Quinazolinone derivatives containing an amino substituted amino moiety have been reported for their cytotoxic and antibacterial activities .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, in general, these types of studies often involve in vitro testing of the compounds against various cell lines and bacteria to determine their efficacy.
Results
The results or outcomes obtained were not specified in the source. However, the compounds were reported to have cytotoxic and antibacterial activities .
Reduction of Carboxylic Acids
Field
Application Summary
The carboxylic acids (and their methyl esters) of quinazoline derivatives can be reduced to give the 3,4 (or 1,4)-dihydro-derivatives .
Methods of Application
The reduction is achieved through catalytic processes. The reduced derivatives can rearrange to the 3,8a (or 1,8a)-dihydroisomers in the presence of acid .
Results
The reduction and rearrangement of the carboxylic acids (and their methyl esters) of quinazoline derivatives were successful as per the source .
Inhibitory Effects on Bacteria
Field
Application Summary
Certain synthesized derivatives of similar compounds have shown inhibitory effects against various organisms, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, these types of studies often involve in vitro testing of the compounds against various bacteria to determine their efficacy.
Results
Among all the synthesized derivatives, one particular compound showed a greater inhibitory effect against the organisms used .
Synthesis of Derivatives
Application Summary
“2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid” can be used as a starting material for the synthesis of various derivatives .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, these types of studies often involve chemical reactions under controlled conditions to synthesize the desired derivatives .
Results
The results or outcomes obtained were not specified in the source. However, the synthesis of various derivatives from “2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid” was successful as per the source .
Safety And Hazards
The compound has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
The synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, suggesting that they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .
Eigenschaften
IUPAC Name |
2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-9-11-4-6-3-5(8(13)14)1-2-7(6)12-9/h4-5H,1-3H2,(H,13,14)(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIUEYSRNRECET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2721648.png)


![6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine](/img/structure/B2721654.png)

![6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2721656.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid](/img/structure/B2721663.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721665.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2721667.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2721668.png)